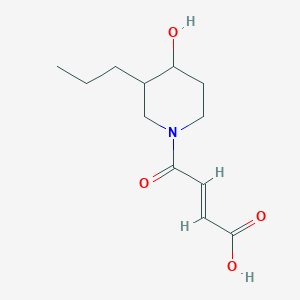
2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one, also known as 2-AP, is a synthetic organic compound with a variety of uses in scientific research. It is a versatile and powerful molecule that can be used to study a range of biological processes. 2-AP has been used in a variety of applications, including drug discovery, enzyme inhibition, and gene regulation.
Wissenschaftliche Forschungsanwendungen
Preparation of β-hydroxy-α-amino Acid
A significant application of compounds structurally related to 2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one is in the synthesis of key intermediates for drug development, such as β-hydroxy-α-amino acids. These intermediates are crucial in the synthesis of active pharmaceutical ingredients (APIs) for developmental drugs. Efficient biocatalytic processes using recombinant enzymes for the synthesis of these intermediates have been developed, showcasing the utility of such compounds in organic synthesis and drug discovery (Goldberg et al., 2015).
Material Science and Biochemistry
TOAC in Material Science and Biochemistry
2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one and related compounds have applications in material science and biochemistry. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, is used as an inducer in peptides and as a probe in electron spin resonance studies, indicating the versatility of such compounds in scientific research (Toniolo et al., 1998).
Antimicrobial Activity
Modification of Hydrogels for Medical Applications
The functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amino compounds, including those structurally related to 2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one, has been explored for medical applications. Such modified hydrogels exhibit enhanced thermal stability and promising antibacterial and antifungal activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).
Catalysis
Silica-bonded Propylpiperazine-N-sulfamic Acid in Catalysis
Research has demonstrated the use of silica-bonded propylpiperazine-N-sulfamic acid, a solid acid catalyst, for the synthesis of complex organic compounds. This catalyst facilitates reactions under ambient and solvent-free conditions, highlighting the role of structurally similar compounds to 2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one in green chemistry and catalysis (Khorami & Shaterian, 2014).
Eigenschaften
IUPAC Name |
2-amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-4-9-7-13(6-5-10(9)14)11(15)8(2)12/h8-10,14H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIDWYPIGCZRRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491039.png)



![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491043.png)


![4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1491050.png)



